3-[(1-Benzothiophen-3-ylcarbonyl)amino]benzoic acid
Overview
Description
3-[(1-Benzothien-3-ylcarbonyl)amino]benzoic acid is an organic compound that features a benzothiophene moiety linked to a benzoic acid derivative through an amide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Benzothiophen-3-ylcarbonyl)amino]benzoic acid typically involves the following steps:
Formation of Benzothiophene Derivative: The benzothiophene moiety can be synthesized through cyclization reactions involving thiophene and suitable precursors.
Amide Bond Formation: The benzothiophene derivative is then reacted with 3-aminobenzoic acid under conditions that promote amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Benzothien-3-ylcarbonyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can yield corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents or nitrating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzothiophene derivatives.
Scientific Research Applications
3-[(1-Benzothien-3-ylcarbonyl)amino]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-[(1-Benzothiophen-3-ylcarbonyl)amino]benzoic acid involves its interaction with specific molecular targets. The benzothiophene moiety can interact with enzymes or receptors, modulating their activity. The amide bond provides stability and specificity in binding to these targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-[(1-Carboxyvinyl)oxy]benzoic acid: A structural derivative of benzoic acid with a carboxyvinyl group.
2-[(3,4-Dichloro-1-benzothien-2-yl)carbonyl]amino]benzoic acid: A similar compound with dichloro substitution on the benzothiophene ring.
Uniqueness
3-[(1-Benzothien-3-ylcarbonyl)amino]benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the benzothiophene moiety enhances its potential for bioactivity and interaction with molecular targets, distinguishing it from other benzoic acid derivatives.
Properties
IUPAC Name |
3-(1-benzothiophene-3-carbonylamino)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3S/c18-15(13-9-21-14-7-2-1-6-12(13)14)17-11-5-3-4-10(8-11)16(19)20/h1-9H,(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PODARTPBQOQHLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(=O)NC3=CC=CC(=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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